Cas no 138580-66-2 ([(1r,5ar,7r,8r,9as,9br)-1-hydroxy-6,6,9a-trimethyl-7-[(e)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (e)-2-methylbut-2-enoate)

[(1r,5ar,7r,8r,9as,9br)-1-hydroxy-6,6,9a-trimethyl-7-[(e)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (e)-2-methylbut-2-enoate structure
138580-66-2 structure
Nome del prodotto:[(1r,5ar,7r,8r,9as,9br)-1-hydroxy-6,6,9a-trimethyl-7-[(e)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (e)-2-methylbut-2-enoate
Numero CAS:138580-66-2
MF:C25H36O6
MW:432.549748420715
CID:1254261
PubChem ID:6442315

[(1r,5ar,7r,8r,9as,9br)-1-hydroxy-6,6,9a-trimethyl-7-[(e)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (e)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • [(1R,5aR,7R,8R,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-7-[(E)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (E)-2-methylbut-2-enoate
    • [(1R,5aR,7R,8R,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-7-[(E)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzo
    • 138580-66-2
    • Stagninol
    • [(1r,5ar,7r,8r,9as,9br)-1-hydroxy-6,6,9a-trimethyl-7-[(e)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (e)-2-methylbut-2-enoate
    • Inchi: InChI=1S/C25H36O6/c1-8-14(3)21(26)30-17-12-25(7)18(11-10-16-13-29-23(28)19(16)25)24(5,6)20(17)31-22(27)15(4)9-2/h8-10,17-20,23,28H,11-13H2,1-7H3/b14-8+,15-9+/t17-,18+,19-,20+,23-,25+/m1/s1
    • Chiave InChI: QIUKKMVHSSDMOM-ADPOFRAMSA-N
    • Sorrisi: CC=C(C)C(=O)OC1CC2(C(CC=C3C2C(OC3)O)C(C1OC(=O)C(=CC)C)(C)C)C

Proprietà calcolate

  • Massa esatta: 432.25118886g/mol
  • Massa monoisotopica: 432.25118886g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 6
  • Complessità: 835
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 82.1Ų
  • XLogP3: 4.2

[(1r,5ar,7r,8r,9as,9br)-1-hydroxy-6,6,9a-trimethyl-7-[(e)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (e)-2-methylbut-2-enoate Letteratura correlata

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited